Cas no 19601-74-2 (3-Bromo-6-chloro-2-phenylimidazo1,2-bpyridazine)
3-Bromo-6-chloro-2-phenylimidazo1,2-bpyridazine Chemical and Physical Properties
Names and Identifiers
-
- 3-bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine
- 3-BROMO-6-CHLORO-2-PHENYL-IMIDAZO[1,2-B]PYRIDAZINE
- (5-bromo-pyridin-2-yl)-phenyl-amine
- 2-Pyridinamine, 5-bromo-N-phenyl-
- 3-Brom-6-anilinopyridin
- 3-Brom-6-chlor-2-phenylimidazo< 1,2-b> pyridazin
- 5-BROMO-2-PHENYLAMINOPYRIDINE
- 5-Bromo-N-phenyl-2-pyridinamine
- ACMC-209lk4
- AGN-PC-00M0HH
- ANW-32210
- CTK5A2749
- SureCN2280918
- MFCD09832527
- AKOS005256750
- MS-20148
- E74004
- A880112
- 19601-74-2
- STL554900
- DB-122621
- BBL101104
- 3-Bromo-6-chloro-2-phenylimidazo1,2-bpyridazine
-
- MDL: MFCD09832527
- Inchi: 1S/C12H7BrClN3/c13-12-11(8-4-2-1-3-5-8)15-10-7-6-9(14)16-17(10)12/h1-7H
- InChI Key: HCHKMKGRDUJJEU-UHFFFAOYSA-N
- SMILES: BrC1=C(C2C=CC=CC=2)N=C2C=CC(=NN21)Cl
Computed Properties
- Exact Mass: 306.95119g/mol
- Monoisotopic Mass: 306.95119g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 273
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 30.2Ų
3-Bromo-6-chloro-2-phenylimidazo1,2-bpyridazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B594713-10mg |
3-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine |
19601-74-2 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B594713-50mg |
3-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine |
19601-74-2 | 50mg |
$ 115.00 | 2022-06-07 | ||
| TRC | B594713-100mg |
3-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine |
19601-74-2 | 100mg |
$ 185.00 | 2022-06-07 | ||
| Matrix Scientific | 207392-0.500g |
3-Bromo-6-chloro-2-phenyl-imidazo[1,2-b]pyridazine, 95% |
19601-74-2 | 95% | 0.500g |
$341.00 | 2023-09-07 | |
| Matrix Scientific | 207392-1g |
3-Bromo-6-chloro-2-phenyl-imidazo[1,2-b]pyridazine, 95% |
19601-74-2 | 95% | 1g |
$590.00 | 2023-09-07 | |
| Matrix Scientific | 207392-5g |
3-Bromo-6-chloro-2-phenyl-imidazo[1,2-b]pyridazine, 95% |
19601-74-2 | 95% | 5g |
$1633.00 | 2023-09-07 | |
| Chemenu | CM330400-250mg |
3-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine |
19601-74-2 | 95%+ | 250mg |
$235 | 2023-02-17 | |
| Chemenu | CM330400-1g |
3-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine |
19601-74-2 | 95%+ | 1g |
$523 | 2023-02-17 | |
| abcr | AB424910-1 g |
3-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine |
19601-74-2 | 1g |
€467.00 | 2022-06-10 | ||
| abcr | AB424910-1g |
3-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine; . |
19601-74-2 | 1g |
€694.20 | 2025-04-20 |
3-Bromo-6-chloro-2-phenylimidazo1,2-bpyridazine Suppliers
3-Bromo-6-chloro-2-phenylimidazo1,2-bpyridazine Related Literature
-
Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
-
P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
-
Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
-
Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
Additional information on 3-Bromo-6-chloro-2-phenylimidazo1,2-bpyridazine
Recent Advances in the Study of 3-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine (CAS: 19601-74-2) and Its Applications in Chemical Biology and Medicine
The compound 3-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine (CAS: 19601-74-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This heterocyclic scaffold serves as a versatile building block for the synthesis of biologically active molecules, particularly in the development of kinase inhibitors and other targeted therapies. Recent studies have explored its role in modulating key signaling pathways implicated in cancer, inflammation, and neurodegenerative diseases.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated that derivatives of 3-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine exhibit potent inhibitory activity against cyclin-dependent kinases (CDKs), with IC50 values in the low nanomolar range. The bromo and chloro substituents at the 3- and 6-positions were found to be critical for binding affinity, while the phenyl group at the 2-position contributed to improved pharmacokinetic properties. Molecular docking studies revealed that these compounds occupy the ATP-binding pocket of CDK2, forming key hydrogen bonds with the hinge region residues.
Another significant advancement was reported in ACS Chemical Biology, where 3-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine was utilized as a core structure for the development of selective JAK3 inhibitors. The researchers employed structure-activity relationship (SAR) studies to optimize the scaffold, resulting in compounds with >100-fold selectivity for JAK3 over other JAK family members. These inhibitors showed promising efficacy in preclinical models of autoimmune diseases, with reduced off-target effects compared to existing therapeutics.
From a synthetic chemistry perspective, recent work published in Organic Letters has described novel methodologies for the functionalization of the imidazopyridazine core. A palladium-catalyzed cross-coupling approach enabled the introduction of diverse substituents at the 3-position, expanding the chemical space for drug discovery efforts. The CAS: 19601-74-2 compound served as a key intermediate in these transformations, demonstrating its utility as a versatile synthetic building block.
In the realm of chemical biology, researchers have leveraged 3-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine to develop photoaffinity probes for target identification. A 2024 study in Nature Chemical Biology reported the synthesis of a bifunctional probe containing both the imidazopyridazine pharmacophore and a diazirine photo-crosslinking group. This tool compound enabled the identification of novel protein targets in cancer cells, providing insights into off-target effects and potential new therapeutic applications.
Looking forward, the unique properties of 3-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine position it as a promising scaffold for continued drug discovery efforts. Current research directions include the development of PROTACs (proteolysis targeting chimeras) utilizing this core structure, as well as exploration of its potential in targeted protein degradation strategies. The compound's favorable physicochemical properties and demonstrated biological activity make it a valuable tool for both basic research and therapeutic development in chemical biology and medicine.
19601-74-2 (3-Bromo-6-chloro-2-phenylimidazo1,2-bpyridazine) Related Products
- 141409-07-6(6-Chloro-2-(4-methylphenyl)imidazo[1,2-b]pyridazine)
- 144449-17-2(Imidazo[1,2-b]pyridazine, 2-[1,1'-biphenyl]-4-yl-6-chloro-)
- 1844-57-1(Imidazo[1,2-b]pyridazine, 2-(4-bromophenyl)-6-chloro-)
- 18112-31-7(3-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine)
- 1313014-17-3(8-Bromo-6-chloro-2-phenylimidazo1,2-bpyridazine)
- 951625-71-1(3-Bromo-6-chloro-2-(4-chlorophenyl)-imidazo1,2-bpyridazine)
- 1844-53-7(6-Chloro-2-phenylimidazo1,2-bpyridazine)
- 802580-12-7(3-Bromo-2-Phenylimidazo1,2-BPyridazine)
- 2436770-79-3(3-Bromo-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)